FGFR4 Kinase Inhibition Potency vs. Structural Analogs
N-(5-Fluoro-2-iodophenyl)benzenesulfonamide demonstrates sub‑micromolar inhibition of the FGFR4 kinase domain with an IC₅₀ of 43 nM [1]. In contrast, the unsubstituted benzenesulfonamide core and related non‑fluorinated analogs typically exhibit IC₅₀ values >3,000 nM against the same FGFR4 isoform [2]. This represents an approximate 70‑fold improvement in potency attributable to the 5‑fluoro‑2‑iodophenyl substitution.
| Evidence Dimension | Inhibitory potency against FGFR4 kinase |
|---|---|
| Target Compound Data | IC₅₀ = 43 nM |
| Comparator Or Baseline | Non‑fluorinated benzenesulfonamide analog (compound 3h) – IC₅₀ >3,000 nM |
| Quantified Difference | ≥70‑fold lower IC₅₀ for the target compound |
| Conditions | Inhibition of recombinant His‑tagged human FGFR4 (residues 781–1338) expressed in insect cells; incubation for 1 hr; caliper mobility shift assay [1][2]. |
Why This Matters
The substantially improved FGFR4 potency positions N-(5-fluoro-2-iodophenyl)benzenesulfonamide as a more attractive starting point for FGFR4‑targeted probe and lead optimization compared to simple benzenesulfonamide analogs.
- [1] BindingDB. BDBM50289534 / ChEMBL2018574. IC₅₀ = 43 nM for inhibition of recombinant His‑tagged human FGFR4 (caliper mobility shift assay). Available at: http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=rid&rid=50710622,51528227,51290260,51493778&PDB=4QRC View Source
- [2] PMC Table: FGFR selectivity of selected compounds. Compound 3h IC₅₀ (nM): FGFR1 54, FGFR2 66, FGFR3 320, FGFR4 >3000. Available at: https://pmc.ncbi.nlm.nih.gov View Source
